Cas no 101-73-5 (Benzenamine,4-(1-methylethoxy)-N-phenyl-)

Benzenamine,4-(1-methylethoxy)-N-phenyl- structure
101-73-5 structure
Product Name:Benzenamine,4-(1-methylethoxy)-N-phenyl-
CAS No:101-73-5
MF:C15H17NO
MW:227.301584005356
CID:146155
PubChem ID:7574
Update Time:2025-04-19

Benzenamine,4-(1-methylethoxy)-N-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,4-(1-methylethoxy)-N-phenyl-
    • 4-HYDROXYDIPHENYLAMINE ISOPROPYL ETHER
    • N-phenyl-4-propan-2-yloxyaniline
    • P-ISOPROPOXYDIPHENYLAMINE
    • 4-ISOPROPOXYDIPHENYLAMINE
    • 4-isopropoxy-N-phenylaniline
    • Age Rite ISO
    • Diphenylamine,4-isopropoxy
    • Diphenylamine,4-isopropxy
    • Isopropoxyphenyl-4-aniline
    • p-Hydroxydiphenylamine isopropyl ether
    • agerite150
    • 4-isopropoxy-diphenylamin
    • 4-isopropyloxydiphenylamine
    • Diphenylamine, 4-isopropoxy.
    • PARA-ISOPROPOXYDIPHENYLAMINE
    • ageriteiso
    • Benzenamine, 4-(1-methylethoxy)-N-phenyl-
    • SCHEMBL39108
    • NSC-404958
    • MFCD00026381
    • NSC404958
    • 3-13-00-01021 (Beilstein Handbook Reference)
    • Diphenylamine, 4-isopropoxy-
    • ISOPROPOXYDIPHENYLAMINE, P-
    • NSC-3050
    • NSC3050
    • BRN 2647119
    • HSDB 2874
    • UNII-259SIX2B44
    • 4-i-propoxydiphenylamine
    • NSC 3050
    • WLN: 1YOR DMR
    • FT-0631540
    • 4-(Isopropyloxy)diphenylamine
    • 259SIX2B44
    • 4-ISOPROPOXYDIPHENYLAMINE [HSDB]
    • Q27253932
    • NS00023081
    • EINECS 202-970-2
    • AI3-14321
    • Diphenylamine, 4-isopropxy-
    • N-(4-Isopropoxyphenyl)aniline
    • CVVFFUKULYKOJR-UHFFFAOYSA-N
    • 101-73-5
    • 4-[(1-methylethyl)oxy]-N-phenylaniline
    • 4-Isopropoxy-N-phenylaniline #
    • CCRIS 6052
    • DTXSID2020763
    • AgeRite ISO
    • Inchi: 1S/C15H17NO/c1-12(2)17-15-10-8-14(9-11-15)16-13-6-4-3-5-7-13/h3-12,16H,1-2H3
    • InChI Key: CVVFFUKULYKOJR-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)NC1C=CC=CC=1)C(C)C

Computed Properties

  • Exact Mass: 227.13100
  • Monoisotopic Mass: 227.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 21.3A^2

Experimental Properties

  • Color/Form: 暗灰色固体
  • Density: 1.0235 (rough estimate)
  • Melting Point: 78 - 80 C
  • Boiling Point: 369.02°C (rough estimate)
  • Flash Point: 147.4°C
  • Refractive Index: 1.5200 (estimate)
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 21.26000
  • LogP: 4.29040

Benzenamine,4-(1-methylethoxy)-N-phenyl- Security Information

  • Safety Term:x. See also AMINES and ETHERS."> Low toxicity by ingestion. Questionable carcinogen with experimental neoplastigenic data. Mutation data reported. When heated to decomposition it emits toxic fumes of NOx. See also AMINES and ETHERS.

Benzenamine,4-(1-methylethoxy)-N-phenyl- Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Benzenamine,4-(1-methylethoxy)-N-phenyl- Related Literature

  • 1. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid
    James W. Barnett,Roy B. Moodie,Kenneth Schofield,John B. Weston,Robert G. Coombes,John G. Golding,Geoffrey D. Tobin J. Chem. Soc. Perkin Trans. 2 1977 248
  • 2. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid
    James W. Barnett,Roy B. Moodie,Kenneth Schofield,John B. Weston,Robert G. Coombes,John G. Golding,Geoffrey D. Tobin J. Chem. Soc. Perkin Trans. 2 1977 248
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